[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 6-position and a piperidin-4-ylmethanol moiety at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced at the 6-position of the quinoline ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperidin-4-ylmethanol Moiety: The piperidin-4-ylmethanol moiety can be attached to the quinoline ring through nucleophilic substitution reactions. This step often involves the use of piperidine and formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Quinoline-2-carbaldehyde derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence or conductivity.
Biology:
Antimicrobial Agents: Quinoline derivatives, including [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol, exhibit antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific diseases such as malaria, cancer, and bacterial infections.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments for various industrial applications.
Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling events that affect cellular functions.
Comparison with Similar Compounds
- [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol
- [1-(6-Bromoquinolin-2-yl)piperidin-4-yl]methanol
- [1-(6-Fluoroquinolin-2-yl)piperidin-4-yl]methanol
Comparison:
- Chloro vs. Bromo vs. Fluoro: The presence of different halogen atoms (chloro, bromo, fluoro) at the 6-position of the quinoline ring can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties.
- Unique Properties: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol is a novel derivative of quinoline and piperidine, which has garnered attention for its potential biological activities, particularly in the realm of antimalarial and anticancer applications. Quinoline derivatives have been extensively studied due to their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 6-chloroquinoline derivatives with piperidine and subsequent reduction to yield the methanol derivative. Structural elucidation can be achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the integrity of the synthesized compound.
Antimalarial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimalarial properties. The biological activity of this compound was evaluated against the Plasmodium falciparum strains (both chloroquine-sensitive and resistant) using in vitro assays. The results demonstrated promising activity, with IC50 values indicating effective inhibition of parasite growth.
Compound | IC50 (μM) | Strain Type |
---|---|---|
This compound | <0.5 | Chloroquine-sensitive (3D7) |
This compound | <0.5 | Chloroquine-resistant (K1) |
The compound's efficacy was attributed to its ability to interfere with heme processing in the malaria parasite, similar to other known antimalarials such as chloroquine .
Anticancer Activity
In addition to its antimalarial properties, quinoline derivatives have shown potential in anticancer research. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have reported that compounds with similar structures exhibit moderate to high cytotoxicity against various cancer cell lines.
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 5.0 | Study on quinoline derivatives |
MCF7 (breast cancer) | 3.5 | Study on quinoline derivatives |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Modifications at specific positions on the quinoline ring and piperidine moiety significantly influence its pharmacological effects. For instance, the presence of electron-withdrawing groups enhances antimalarial activity by increasing lipophilicity and improving membrane permeability.
Docking Studies
Molecular docking studies have elucidated the interactions between this compound and target proteins involved in malaria and cancer pathways. These studies reveal critical binding affinities that correlate with observed biological activities, providing insights into potential mechanisms of action.
Case Studies
- Antimalarial Evaluation : A recent study synthesized a series of 4-aminoquinoline derivatives, including this compound, which were tested against P. falciparum. The compound exhibited superior activity compared to traditional antimalarials like chloroquine .
- Anticancer Screening : In a separate investigation focusing on various quinoline derivatives, this compound demonstrated significant cytotoxic effects against breast and cervical cancer cell lines, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
[1-(6-chloroquinolin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-2-3-14-12(9-13)1-4-15(17-14)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOZJYWZABRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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